molecular formula C19H26BrNO4S B15340857 (2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate

(2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate

Cat. No.: B15340857
M. Wt: 444.4 g/mol
InChI Key: KRMCYAONEGQNMQ-YYVQYPFISA-N
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Description

(2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a brominated indene derivative with a bicyclic heptane moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate typically involves multiple steps. One common approach is the regioselective Baeyer–Villiger oxidation of 3-exo-methyl-7-oxabicyclo[2.2.1]heptan-2-one . This process involves catalytic hydrogenation and ketone α-monomethylation to yield the desired lactone derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

Major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

(2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl}methanesulfonate apart is its unique combination of a brominated indene derivative and a bicyclic heptane moiety

Properties

Molecular Formula

C19H26BrNO4S

Molecular Weight

444.4 g/mol

IUPAC Name

[(2R)-5-bromo-2,3-dihydro-1H-inden-2-yl]azanium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate

InChI

InChI=1S/C10H16O4S.C9H10BrN/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;10-8-2-1-6-4-9(11)5-7(6)3-8/h7H,3-6H2,1-2H3,(H,12,13,14);1-3,9H,4-5,11H2/t;9-/m.1/s1

InChI Key

KRMCYAONEGQNMQ-YYVQYPFISA-N

Isomeric SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1[C@H](CC2=C1C=CC(=C2)Br)[NH3+]

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1C(CC2=C1C=CC(=C2)Br)[NH3+]

Origin of Product

United States

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